molecular formula C25H22ClNO3 B1659609 Fenvalerate beta CAS No. 66267-77-4

Fenvalerate beta

Cat. No. B1659609
Key on ui cas rn: 66267-77-4
M. Wt: 419.9 g/mol
InChI Key: NYPJDWWKZLNGGM-ZEQRLZLVSA-N
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Patent
US04110360

Procedure details

A 50 ml round-bottomed flask equipped with a magnetic stirrer was charged with 10 mmol of 3-phenoxybenzaldehyde, 10.0 or 10.5 mmol of 2-(4-chlorophenyl)-3-methylbutanoyl chloride, 12 mmol of sodium cyanide, 0.02 ml of water and 20 ml of an aprotic solvent. The molar ratio of water to sodium cyanide was 0.105, solid NaCN being present. Thirteen experiments were conducted in this manner, see Table IV, stating which solvents were used. Experiments 1, 2, 3, 4, 8 and 9 were conducted with 10.0 and the other experiments with 10.5 mmol of 2-(4-chlorophenyl)-3-methylbutanoyl chloride. The petroleum ether used in experiment 3 consisted of 97% by weight of alkanes and 3% by weight of benzene and had a boiling range at atmospheric pressure between 62° and 82° C. The ester remained in solution during the reaction in experiments 3 and 4. The reaction mixture obtained in experiment 4 was filtered and the cyclohexane was flashed from the filtrate to give the ester wanted as a colorless oil in quantitative yield. Table IV also presents the yields of the desired ester. Comparison of the yields shows that alkanes and cycloalkanes are the best solvents.
[Compound]
Name
alkanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mmol
Type
reactant
Reaction Step Five
Quantity
10.5 mmol
Type
reactant
Reaction Step Five
Quantity
12 mmol
Type
reactant
Reaction Step Five
Name
Quantity
0.02 mL
Type
reactant
Reaction Step Five
[Compound]
Name
aprotic solvent
Quantity
20 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
10.5 mmol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH:11]=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([CH:23]([CH:27]([CH3:29])[CH3:28])[C:24](Cl)=[O:25])=[CH:19][CH:18]=1.[C-:30]#[N:31].[Na+].O>C1C=CC=CC=1>[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([CH:23]([CH:27]([CH3:29])[CH3:28])[C:24]([O:12][CH:11]([C:30]#[N:31])[C:10]2[CH:13]=[CH:14][CH:15]=[C:8]([O:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH:9]=2)=[O:25])=[CH:19][CH:18]=1 |f:2.3|

Inputs

Step One
Name
alkanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
10 mmol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Name
Quantity
10.5 mmol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C(=O)Cl)C(C)C
Name
Quantity
12 mmol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0.02 mL
Type
reactant
Smiles
O
Name
aprotic solvent
Quantity
20 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Nine
Name
Quantity
10.5 mmol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C(=O)Cl)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50 ml round-bottomed flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
at atmospheric pressure between 62° and 82° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained in experiment 4
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04110360

Procedure details

A 50 ml round-bottomed flask equipped with a magnetic stirrer was charged with 10 mmol of 3-phenoxybenzaldehyde, 10.0 or 10.5 mmol of 2-(4-chlorophenyl)-3-methylbutanoyl chloride, 12 mmol of sodium cyanide, 0.02 ml of water and 20 ml of an aprotic solvent. The molar ratio of water to sodium cyanide was 0.105, solid NaCN being present. Thirteen experiments were conducted in this manner, see Table IV, stating which solvents were used. Experiments 1, 2, 3, 4, 8 and 9 were conducted with 10.0 and the other experiments with 10.5 mmol of 2-(4-chlorophenyl)-3-methylbutanoyl chloride. The petroleum ether used in experiment 3 consisted of 97% by weight of alkanes and 3% by weight of benzene and had a boiling range at atmospheric pressure between 62° and 82° C. The ester remained in solution during the reaction in experiments 3 and 4. The reaction mixture obtained in experiment 4 was filtered and the cyclohexane was flashed from the filtrate to give the ester wanted as a colorless oil in quantitative yield. Table IV also presents the yields of the desired ester. Comparison of the yields shows that alkanes and cycloalkanes are the best solvents.
[Compound]
Name
alkanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mmol
Type
reactant
Reaction Step Five
Quantity
10.5 mmol
Type
reactant
Reaction Step Five
Quantity
12 mmol
Type
reactant
Reaction Step Five
Name
Quantity
0.02 mL
Type
reactant
Reaction Step Five
[Compound]
Name
aprotic solvent
Quantity
20 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
10.5 mmol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH:11]=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([CH:23]([CH:27]([CH3:29])[CH3:28])[C:24](Cl)=[O:25])=[CH:19][CH:18]=1.[C-:30]#[N:31].[Na+].O>C1C=CC=CC=1>[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([CH:23]([CH:27]([CH3:29])[CH3:28])[C:24]([O:12][CH:11]([C:30]#[N:31])[C:10]2[CH:13]=[CH:14][CH:15]=[C:8]([O:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH:9]=2)=[O:25])=[CH:19][CH:18]=1 |f:2.3|

Inputs

Step One
Name
alkanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
10 mmol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Name
Quantity
10.5 mmol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C(=O)Cl)C(C)C
Name
Quantity
12 mmol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0.02 mL
Type
reactant
Smiles
O
Name
aprotic solvent
Quantity
20 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Nine
Name
Quantity
10.5 mmol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C(=O)Cl)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50 ml round-bottomed flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
at atmospheric pressure between 62° and 82° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained in experiment 4
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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